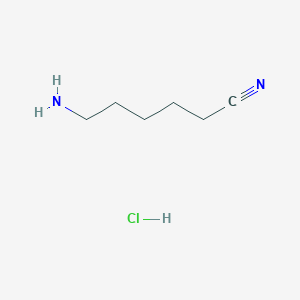

6-Aminohexanenitrile hydrochloride

Description

Contextual Significance in Contemporary Organic Synthesis and Polymer Chemistry

In modern chemical research, 6-Aminohexanenitrile (B1265705) hydrochloride is primarily recognized for its role as a key monomer in the synthesis of polyamides, most notably Nylon-6. The free base form, 6-aminohexanenitrile (ACN), is considered a promising alternative to the traditional monomer, ε-caprolactam, for the production of Nylon-6. chemicalbook.comtue.nltue.nl The polymerization of ACN is a polycondensation reaction that, in principle, offers a more direct route to the polymer. However, achieving a high molecular weight Nylon-6 from ACN requires extremely high conversion rates and monomer purity. tue.nltue.nl

Furthermore, 6-aminohexanenitrile is a critical intermediate in a greener production pathway for hexamethylenediamine (B150038) (HMDA), a key component of Nylon-6,6. rsc.org This process involves the ammoniation of caprolactam to yield ACN, followed by the hydrogenation of the ACN to produce HMDA. rsc.org This route is considered more environmentally benign as it can operate under milder conditions and consumes less hydrogen compared to the traditional adiponitrile-based processes. rsc.org

Beyond polymer chemistry, the dual functionality of 6-aminohexanenitrile hydrochloride makes it a useful building block in organic synthesis. The primary amine can undergo a variety of reactions, such as acylation and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a range of other difunctional compounds.

Historical Trajectories and Evolving Research Paradigms

The development of synthetic polyamides like Nylon-6 and Nylon-6,6 in the mid-20th century revolutionized the materials industry. tue.nl These materials found widespread use due to their excellent mechanical properties. tue.nltue.nl Historically, Nylon-6 has been produced through the ring-opening polymerization of ε-caprolactam. tue.nl However, the conventional synthesis of ε-caprolactam from benzene (B151609) involves multiple steps and has been associated with significant environmental concerns, including the use of hazardous reagents and the generation of substantial byproducts. tue.nl

This has driven a shift in research towards developing more sustainable and environmentally friendly production routes for these vital polymers. The focus on 6-aminohexanenitrile as an alternative monomer represents a significant evolution in this research paradigm. tue.nl The potential to synthesize ACN from renewable resources or through more efficient catalytic processes is a key area of contemporary research. The development of a viable industrial process for producing high molecular weight Nylon-6 directly from ACN remains a significant, yet desirable, challenge. tue.nl

Scope and Academic Relevance in Chemical Sciences

The academic relevance of 6-Aminohexanenitrile hydrochloride spans several domains within the chemical sciences. In polymer science, it is central to research aimed at optimizing polyamide synthesis, understanding polymerization kinetics, and developing novel polymeric materials with tailored properties. The challenges associated with achieving high molar mass in the polycondensation of ACN stimulate fundamental research into reaction mechanisms and catalyst development. tue.nl

In the field of green chemistry, the synthesis of HMDA from caprolactam via ACN is a noteworthy example of process intensification and the development of more sustainable chemical pathways. rsc.org This research highlights the importance of designing chemical processes that are more atom-economical and have a lower environmental footprint.

From an organic synthesis perspective, 6-Aminohexanenitrile hydrochloride serves as a versatile starting material. Its study contributes to the broader understanding of the reactivity of bifunctional molecules and their application in the construction of complex organic architectures. The use of its hydrochloride salt form is also of practical importance in synthesis, often providing improved stability and handling characteristics compared to the free base.

Physicochemical Properties of 6-Aminohexanenitrile

| Property | Value | Reference |

| Chemical Formula | C6H12N2 | cymitquimica.comnih.gov |

| Molecular Weight | 112.17 g/mol | chemicalbook.com |

| Appearance | Colorless to light yellow clear liquid/oil | chemicalbook.comcymitquimica.com |

| Boiling Point | 200.13°C (rough estimate) | chemicalbook.com |

| Density | 0.8929 (rough estimate) | chemicalbook.com |

| Refractive Index | 1.4475 | chemicalbook.com |

| pKa | 10.38 ± 0.10 (Predicted) | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13ClN2 |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

6-aminohexanenitrile;hydrochloride |

InChI |

InChI=1S/C6H12N2.ClH/c7-5-3-1-2-4-6-8;/h1-5,7H2;1H |

InChI Key |

JLBYKSBJYQMCAG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC#N)CCN.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Aminohexanenitrile Hydrochloride

Catalytic Hydrogenation Routes for Nitriles

The catalytic hydrogenation of nitriles represents a primary and economically viable method for producing primary amines. wikipedia.org This process involves the reduction of the nitrile group (-C≡N) to an amine group (-CH2NH2) using hydrogen gas in the presence of a metal catalyst.

Selective Reduction of Adiponitrile (B1665535)

The selective hydrogenation of adiponitrile (ADN) is a critical industrial process for the synthesis of 6-aminohexanenitrile (B1265705) (ACN) and hexamethylenediamine (B150038) (HMD). nih.govnih.gov The reaction proceeds sequentially, with ADN first being hydrogenated to ACN, which can then be further reduced to HMD. nih.gov A significant challenge in this process is managing the formation of byproducts, such as secondary and tertiary amines, which arise from condensation reactions of the highly reactive imine intermediate with the primary amine products. nih.govnih.gov

Various heterogeneous catalysts are employed for the hydrogenation of adiponitrile.

Raney Nickel: Raney-type catalysts, particularly Raney nickel, are widely used due to their high activity. nih.govresearchgate.net However, they suffer from drawbacks such as low mechanical strength, pyrophoric nature when exposed to air, and difficulty in removal from the reaction mixture. mdpi.comresearchgate.net Promoting Raney nickel with elements like molybdenum, chromium, or iron can enhance its performance in dinitrile hydrogenation. The addition of a low valent transition metal complex, such as dicobalt octacarbonyl, to a Raney nickel catalyst has been shown to improve selectivity towards 6-aminocapronitrile. google.com In one study, using a Raney nickel catalyst with dicobalt octacarbonyl at 500 psig H2 and 65°C resulted in a 79% yield of 6-aminocapronitrile with 86% selectivity at 92% adiponitrile conversion. google.com

Supported Cobalt: Supported cobalt catalysts are also effective for adiponitrile hydrogenation. Cobalt boride can be regioselective for primary amine production. wikipedia.org Research has shown that a catalyst based on cobalt oxide supported on mesoporous carbon spheres can achieve a 91.32% selectivity to ACN and HMD at a 92.56% conversion of adiponitrile under conditions of 393 K and 2.0 MPa. researchgate.net The reduction of cobalt catalysts is a critical step, often proceeding in two stages from Co3O4 to CoO and then to metallic Co. mdpi.com The choice of precursor, such as cobalt chloride, can influence the final catalyst activity due to the potential for residual chloride ions. rsc.org

Nickel-based Systems: To overcome the limitations of Raney nickel, significant research has focused on developing supported nickel catalysts. nih.gov These catalysts can reduce costs, simplify operation, and improve safety. nih.gov Nickel supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3) has been extensively studied. nih.govacs.org For instance, a highly dispersed Ni/SiO2 catalyst demonstrated a primary amine selectivity of 94% when NaOH was added to the reactor. nih.govnih.gov The support material itself plays a crucial role, as acidic sites on the support can promote undesirable condensation reactions. nih.gov SiO2 is often preferred as a support due to its lower acidity compared to other materials. researchgate.net

| Catalyst System | Support | Key Findings | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Raney Nickel (promoted with Co2(CO)8) | - | Improved selectivity towards 6-aminocapronitrile. | 86 (to ACN) | 92 (of ADN) | google.com |

| Cobalt Oxide | Mesoporous Carbon Spheres | High selectivity to ACN and HMD under mild conditions. | 91.32 (to ACN + HMD) | 92.56 (of ADN) | researchgate.net |

| Nickel | SiO2 | High primary amine selectivity with NaOH addition. | 94 (to primary amines) | - | nih.govnih.gov |

| Ni-K2O/α-Al2O3 | α-Al2O3 | Potassium doping enhances primary amine formation. | 99.7 (to ACN + HMD) | 74.1 (of ADN) | researchgate.net |

| Ni-La-K/α-Al2O3 | α-Al2O3 | Co-doping with La and K improves stability and performance. | - | Maintained high conversion over time. | mdpi.com |

The performance of supported nickel catalysts can be significantly enhanced through strategic design and doping.

Doping with Alkali and Lanthanide Oxides: The addition of promoters like potassium oxide (K2O) and lanthanum oxide (La2O3) to Ni/α-Al2O3 catalysts has shown remarkable improvements in the partial hydrogenation of adiponitrile. mdpi.com K2O increases the basicity of the catalyst surface, which facilitates the desorption of basic products and improves catalyst stability and ACN selectivity. mdpi.com La2O3, on the other hand, primarily enhances catalyst stability by improving nickel dispersion and increasing the amount of chemisorbed hydrogen. mdpi.com A Ni/La2O3-K2O-Al2O3 catalyst demonstrated superior stability and maintained a higher ADN conversion over time compared to undoped or singly-doped catalysts. mdpi.com Similarly, modifying Ni/Al2O3 catalysts with sodium (Na) can improve the dispersion of nickel and increase the concentration of Ni0 species, leading to enhanced hydrogenation activity and selectivity towards HMD. acs.org

Novel Support Materials: The use of novel support materials like nitrogen-doped multi-walled carbon nanotubes (N-MWCNTs) has also been explored. A Ni/N-MWCNTs-800 catalyst, in the presence of an ionic liquid ([Bmim]OH), achieved 97.80% total selectivity to ACN and HMD at 95.34% ADN conversion. acs.org

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product.

Reaction Parameters: Key parameters influencing the hydrogenation of adiponitrile include temperature, hydrogen pressure, catalyst loading, and the ratio of reactants. researchgate.netdoaj.org Generally, higher temperatures (60–100 °C) and hydrogen pressures lead to higher product yields. researchgate.netdoaj.org For instance, with a Raney Ni catalyst, increasing the temperature from 80 to 100 °C increased the HMD yield from 90.5% to 100%. doaj.org The weight hourly space velocity (WHSV) also plays a role; increasing WHSV can decrease ADN conversion and HMD selectivity while increasing ACN selectivity due to shorter contact times with the catalyst. acs.org The addition of a base, such as sodium hydroxide (B78521) (NaOH), is often necessary to suppress the formation of byproducts by neutralizing acidic sites on the catalyst. nih.govgoogle.com

Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents are generally found to provide higher conversion rates in hydrogenation reactions. rsc.org In the context of adiponitrile hydrogenation, co-solvents can affect the product distribution. rsc.org While methanol (B129727) as a co-solvent shows similar selectivity to using water alone, increasing the carbon number in alcohol co-solvents can lead to a slight decrease in ACN selectivity. rsc.org The solvent's dielectric constant influences the adsorption energies of reactants and products on the catalyst surface, thereby affecting the reaction pathway. rsc.org

| Parameter | Catalyst | Condition | Effect | Reference |

|---|---|---|---|---|

| Temperature | Raney Ni | Increase from 80°C to 100°C | Increased HMD yield from 90.5% to 100% | doaj.org |

| H2 Pressure | Raney Ni & Raney Co | Higher pressure | Higher HMDA yield | doaj.org |

| Catalyst Loading | Raney Ni & Raney Co | Lower ADN/catalyst ratio | Higher HMDA yield | doaj.org |

| Base Additive (NaOH) | Ni/SiO2 | Addition of NaOH | Improved hydrogenation activity and primary amine selectivity (94%) | nih.gov |

| Solvent | Cu Nanowires (Electrochemical) | Methanol vs. higher alcohols as co-solvent | Higher alcohols slightly decrease ACN selectivity | rsc.org |

Alternative Reductive Approaches

Besides catalytic hydrogenation with H2 gas, other reducing agents can be employed to convert nitriles to primary amines. These include lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (B86392) (BH3-THF), and sodium metal in ethanol. studymind.co.ukchemguide.co.ukcommonorganicchemistry.com LiAlH4 is a powerful reducing agent that reacts with nitriles in a non-aqueous solvent like diethyl ether, followed by an acidic workup, to yield primary amines. chemguide.co.uk However, it is a stoichiometric reagent and not as economical as catalytic hydrogenation for large-scale production. wikipedia.org An electrochemical approach for the semi-hydrogenation of adiponitrile using copper nanowire electrodes has also been developed as a greener alternative, achieving around 85% selectivity for ACN. rsc.org

Hydrolytic and Depolymerization Pathways

Alternative routes to 6-aminohexanenitrile and its precursors involve hydrolysis and depolymerization reactions. For example, 6-aminocapronitrile can be prepared from caprolactam through an ammoniation reaction followed by purification steps. google.com Another method involves the catalytic amination of ε-caprolactone to 6-hydroxyhexanenitrile, which is then further aminated to produce adiponitrile. acs.orgacs.org It is also known that 6-aminocapronitrile can be hydrolyzed to 6-aminocaproic acid, which can then be cyclized to form caprolactam. justia.com The hydrolysis of the nitrile group in 6-aminocapronitrile can also lead to the formation of polyamides through consecutive amine amidation.

Derivatization from Caprolactam

A primary route to 6-aminohexanenitrile involves the derivatization of caprolactam. This process typically proceeds through the ammoniation of caprolactam, which opens the lactam ring to form 6-aminocapronitrile (ACN). Subsequent treatment with hydrochloric acid yields the target compound, 6-aminohexanenitrile hydrochloride.

One prominent method involves the gas-phase ammoniation of caprolactam over a solid acid catalyst. For instance, using mesoporous alumina as a catalyst, the ring-opening of caprolactam via C-N bond breakage is followed by amide dehydration to the nitrile. rsc.org This process can achieve a caprolactam conversion of 57.9% with a high selectivity of 98.3% for 6-aminocapronitrile at 320 °C. rsc.org The resulting 6-aminocapronitrile can then be readily converted to its hydrochloride salt. Another patented method describes a process where the ammoniation liquid from the reaction of caprolactam is treated to yield a crude 6-aminocapronitrile product. google.com This crude product, containing about 95.44% 6-aminocapronitrile and 4.46% unreacted caprolactam, is then purified. google.com The final step to obtain 6-aminohexanenitrile hydrochloride would involve reaction with hydrochloric acid.

The conversion of 6-aminocapronitrile to caprolactam is also a reversible process and has been studied in detail. The hydrolysis of 6-aminocapronitrile with water can yield 6-aminocaproic acid, which can then be cyclized to caprolactam. google.com This highlights the chemical equilibrium that must be managed to optimize the yield of the desired nitrile.

Table 1: Derivatization of Caprolactam to 6-Aminocapronitrile

| Catalyst | Temperature (°C) | Caprolactam Conversion (%) | 6-Aminocapronitrile Selectivity (%) |

|---|---|---|---|

| Mesoporous Alumina | 320 | 57.9 | 98.3 rsc.org |

Valorization of Polyamide Waste via Depolymerization

The chemical recycling of polyamide waste, such as Nylon 6, presents a sustainable route to valuable monomers, including 6-aminohexanenitrile. Depolymerization processes break down the long polymer chains into their constituent units.

More recent and sustainable methods for polyamide depolymerization are also being explored. For example, the transamidation of polyamides using a Nb2O5 catalyst with ammonia (B1221849) at 200°C and 3 bar has been reported as an effective recycling technique. rsc.org Another innovative approach is the hydrogenative depolymerization of nylons. nih.gov Using ruthenium pincer complexes as catalysts in a solvent like DMSO, which disrupts the hydrogen bonding of the polyamide, allows for the breakdown of the polymer under hydrogenation conditions. nih.gov While this method has shown promise for depolymerizing robust nylons like nylon-6, it is still under development for practical application. nih.gov The presence of impurities from other polymers like nylon 6,6 or PET in the waste stream can complicate the depolymerization and purification processes. acs.org

Table 2: Depolymerization of Polyamide Waste

| Method | Catalyst/Reagents | Temperature (°C) | Pressure (atm) | Monomer Selectivity (%) |

|---|---|---|---|---|

| Ammonolysis | Ammonia/Amine | 200-400 | 0.5-5 | >60-80 google.com |

| Transamidation | Nb2O5, NH3 | 200 | ~3 | - |

| Hydrogenative Depolymerization | Ruthenium pincer complex, H2, KOtBu | 150 | 70 bar H2 | - |

Emerging and Sustainable Synthesis Principles

The future of chemical manufacturing lies in the adoption of sustainable practices, including the use of renewable feedstocks and the integration of green chemistry principles.

Bio-based Feedstock Utilization and Green Chemistry Integration

While direct bio-based routes to 6-aminohexanenitrile are still emerging, research into producing its precursors from renewable resources is gaining traction. For example, caprolactam, a direct precursor, can be synthesized from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net This involves several steps, including the conversion of HMF to intermediates that can ultimately be transformed into caprolactam.

Furthermore, the principles of green chemistry are being applied to existing synthetic routes to improve their environmental footprint. The hydrogenative depolymerization of nylons is considered a green, sustainable, and atom-economic reaction. nih.gov Additionally, the use of biocatalysts is being explored for the depolymerization of polyamides, although this area is less developed compared to research on PET biodegradation. researchgate.net The enzymatic hydrolysis of caprolactam to 6-aminocaproic acid is a known biochemical reaction, and some microorganisms can utilize caprolactam as a carbon and nitrogen source. rug.nl This opens up possibilities for developing biocatalytic processes for the synthesis of 6-aminohexanenitrile precursors. The only commercially produced polyamide from a renewable starting material is nylon-11, which is made from 11-aminoundecanoic acid derived from castor oil. rug.nl This serves as a precedent for the potential of developing fully bio-based routes for other polyamides and their monomers.

Complex Reaction Chemistry and Chemical Transformations of 6 Aminohexanenitrile Hydrochloride

Role as a Precursor in Polyfunctional Compound Synthesis

The dual reactivity of 6-aminohexanenitrile (B1265705) hydrochloride makes it a valuable starting material for creating molecules with multiple functional groups.

Pathway to Hexamethylenediamine (B150038) (HMDA)

A significant application of 6-aminohexanenitrile is its conversion to hexamethylenediamine (HMDA), a key monomer in the production of nylon-6,6. wikipedia.orgrsc.org This transformation is typically achieved through the catalytic hydrogenation of the nitrile group.

The process involves the reduction of adiponitrile (B1665535) (ADN), a related dinitrile, to produce both 6-aminohexanenitrile (referred to as 6-aminocapronitrile or ACN in some literature) and HMDA. mdpi.comnih.govresearchgate.net The reaction proceeds sequentially, with ADN first being hydrogenated to 6-aminohexanenitrile, which is then further hydrogenated to HMDA. mdpi.comresearchgate.net

Reaction Scheme: NC(CH₂)₄CN + 2H₂ → H₂N(CH₂)₅CN

H₂N(CH₂)₅CN + 2H₂ → H₂N(CH₂)₆NH₂

Various catalysts are employed for this hydrogenation, with Raney nickel and Raney cobalt being common choices. wikipedia.orgresearchgate.net Supported nickel catalysts, such as Ni/SiO₂, have also been investigated to improve selectivity and catalyst stability. mdpi.comnih.gov The reaction conditions, including temperature, pressure, and the presence of additives like ammonia (B1221849) or sodium hydroxide (B78521), are optimized to maximize the yield of HMDA and minimize the formation of byproducts. wikipedia.orgmdpi.comresearchgate.net

A greener production route for HMDA starts from caprolactam (CPL), which is first ammoniated to 6-aminohexanenitrile over a mesoporous alumina (B75360) catalyst. The resulting 6-aminohexanenitrile is then hydrogenated to HMDA. rsc.org

Table 1: Catalysts and Conditions for HMDA Synthesis from Adiponitrile

| Catalyst | Temperature (°C) | Pressure | Key Findings | Reference(s) |

|---|---|---|---|---|

| Raney Ni | 60-100 | High H₂ pressure | Higher temperatures (80-100°C) and high HMDA content in the reactant led to higher HMDA yields, reaching 100% under optimized conditions. | researchgate.net |

| Raney Co | 60-80 | High H₂ pressure | HMDA yield was less affected by temperature increases from 80 to 100°C compared to Raney Ni. | researchgate.net |

| Ni/SiO₂ | Not specified | Not specified | A highly dispersed catalyst suppressed byproduct formation and improved primary amine selectivity to 94% with the addition of NaOH. | mdpi.comnih.gov |

Formation of Nitrogen-Containing Heterocycles (e.g., 1,2,4,5-Tetrazines)

6-Aminohexanenitrile hydrochloride serves as a precursor for synthesizing nitrogen-containing heterocyclic compounds, such as 1,2,4,5-tetrazines. nih.govacs.org These tetrazines are valuable in bioorthogonal chemistry for applications like cell labeling. nih.gov

The synthesis generally involves the reaction of an imidate ester derived from 6-aminohexanenitrile with hydrazine (B178648) to form a dihydrotetrazine, which is then oxidized to the final tetrazine. nih.govgoogle.com For instance, ethyl 6-aminohexanimidate dihydrochloride, prepared from 6-aminohexanenitrile, can be reacted with various amidines and hydrazine, followed by oxidation with sodium nitrite, to produce a series of conjugatable tetrazines. nih.govacs.org

Derivatization into Spirohydantoins and Related Scaffolds

While direct synthesis of spirohydantoins from 6-aminohexanenitrile hydrochloride is not extensively detailed in the provided context, the formation of related spiroheterocyclic systems can be inferred from general reactions of nitriles. For example, the reaction of natural allylbenzenes with nitriles can lead to the formation of spiroheterocyclic products. researchgate.net The synthesis of N-3-substituted 2-thiohydantoins can be achieved through the reaction of iminophosphoranes with carbon disulfide, followed by condensation with α-amino esters, highlighting a pathway to hydantoin-like structures. organic-chemistry.org

Synthesis of 8-Substituted Xanthines

The synthesis of 8-substituted xanthines often proceeds through a 5,6-diaminouracil (B14702) intermediate. nih.govbiointerfaceresearch.comnih.gov While a direct role for 6-aminohexanenitrile hydrochloride is not explicitly described, the general synthetic strategies for xanthines involve the condensation of a diamino precursor with a carboxylic acid or an aldehyde. nih.govbiointerfaceresearch.comnih.govsemanticscholar.org 6-Aminohexanenitrile could potentially be modified to create a suitable carboxylic acid derivative that could then be used in these condensation reactions to introduce an 8-substituent onto the xanthine (B1682287) core.

The classical Traube purine (B94841) synthesis is a common method for preparing 8-substituted xanthines, which involves the coupling of a 5,6-diaminouracil derivative with a carboxylic acid or aldehyde, followed by ring closure. semanticscholar.org

Polymerization Behavior and Macromolecular Applications

The bifunctional nature of 6-aminohexanenitrile also makes it a suitable monomer for polymerization reactions, leading to the formation of polyamides.

Monomer in Polyamide Architecture (e.g., Nylon 6)

6-Aminohexanenitrile is a potential alternative monomer for the synthesis of Nylon 6, which is traditionally produced through the ring-opening polymerization of caprolactam. nih.govtue.nl The synthesis of polyamides from 6-aminohexanenitrile involves the hydrolysis of the nitrile group to a carboxylic acid, followed by a polycondensation reaction between the amine and the newly formed carboxylic acid groups. nih.gov

The direct polycondensation of 6-aminohexanenitrile requires high nitrile conversion (over 99%) to achieve a high-molecular-weight polymer. nih.gov Heterogeneous catalysts, such as metal oxides (TiO₂, ZrO₂, Nb₂O₅), have shown promise in catalyzing the necessary nitrile hydrolysis and subsequent amidation. nih.gov Zirconia, in particular, has been demonstrated to be an effective catalyst for the polymerization of 6-aminohexanenitrile to high-molecular-weight Nylon 6. nih.gov

Homogeneous ruthenium catalysts have also been studied for the model reaction of pentanenitrile with hexylamine, demonstrating that the nitrile hydrolysis rate can be significantly increased, although product inhibition can be a limiting factor. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Aminohexanenitrile hydrochloride |

| 6-Aminohexanenitrile |

| 6-Aminocapronitrile |

| Hexamethylenediamine (HMDA) |

| 1,2,4,5-Tetrazines |

| Spirohydantoins |

| 8-Substituted Xanthines |

| Nylon 6 |

| Adiponitrile (ADN) |

| Ethyl 6-aminohexanimidate dihydrochloride |

| Hydrazine |

| Sodium nitrite |

| Caprolactam (CPL) |

| Raney nickel |

| Raney cobalt |

| 5,6-diaminouracil |

| Pentanenitrile |

| Hexylamine |

| N-hexylpentanamide |

| Titanium dioxide (TiO₂) |

| Zirconium dioxide (ZrO₂) |

| Niobium pentoxide (Nb₂O₅) |

Co-polymerization Dynamics with Diverse Monomers

6-Aminohexanenitrile, by virtue of its bifunctional nature possessing both a primary amine and a nitrile group, serves as a valuable monomer in the synthesis of polyamides. Its hydrochloride salt can be neutralized to liberate the free amine for polymerization reactions. The compound is recognized as an alternative monomer for the synthesis of nylon 6, a polymer industrially produced from the ring-opening polymerization of ε-caprolactam. tue.nl The polymerization involving 6-aminohexanenitrile (also known as 6-aminocapronitrile or ACN) proceeds via polycondensation, where high conversions are essential to achieve the high molecular weights (typically 15,000–20,000 g/mol ) required for desirable material properties. tue.nl

The true versatility of 6-aminohexanenitrile is demonstrated in its co-polymerization with a variety of other monomers to produce copolymers with tailored properties. By incorporating different monomer units into the polyamide backbone, researchers can significantly alter the material's mechanical, thermal, and chemical characteristics.

A notable example is the creation of branched polyamide 6 (PA6) by co-polymerizing ε-caprolactam (CPL) with monomers like α-Amino-ε-caprolactam (ACL). researchgate.net While not directly using 6-aminohexanenitrile, this research highlights a key strategy: the introduction of multifunctional monomers creates branch points in the polymer chain. researchgate.net This branching dramatically affects the melt rheological properties, leading to increased melt strength, higher zero-shear viscosity, and more pronounced shear-thinning behavior, which is advantageous for processes like thermal forming and injection molding. researchgate.net Similarly, co-polymerization of 6-aminohexanenitrile with such multifunctional monomers can yield analogous branched structures.

Furthermore, co-polymerization can be employed to enhance specific properties like hydrophilicity. Studies on synthesizing hydrophilic polyamide copolymers based on Nylon 6 and Nylon 46 have shown that incorporating units like poly(ethylene oxide) (PEO) oligomers can increase moisture regain. researchgate.net However, this often comes at the cost of mechanical and hydrothermal strength. researchgate.net A synergistic effect is achieved by also introducing a trifunctional monomer, such as diethylenetriamine (B155796) (TA), which improves the mechanical strength of the resulting copolymer. researchgate.net These strategies are directly applicable to copolymers derived from 6-aminohexanenitrile, allowing for the development of high-performance polyamides with a customized balance of properties.

| Co-monomer(s) | Resulting Polymer Type | Key Research Findings | Reference |

|---|---|---|---|

| ε-Caprolactam (CPL) | Linear Polyamide 6 (Nylon 6) | Serves as an alternative route to conventional hydrolytic ring-opening polymerization of CPL. tue.nl | tue.nl |

| Multifunctional monomers (e.g., 2,4,6-triaminohexanoic acid) | Branched Polyamide 6 | Introduction of long-chain branching increases melt strength and shear-thinning behavior, expanding applications. researchgate.net | researchgate.net |

| PEO oligomers and Diethylenetriamine (TA) | Hydrophilic, high-strength segmented polyamide | Synergistic effect observed where PEO enhances moisture regain and TA improves mechanical and hydrothermal strength. researchgate.net | researchgate.net |

| 1,4-diaminobutane and adipic acid | Polyamide Copolymer (Nylon 6 / Nylon 46) | Creates random copolymers, but this alone does not significantly increase moisture regain beyond that of standard nylon 6. researchgate.net | researchgate.net |

Chemoselective Functionalization and Reaction Selectivity

The chemical structure of 6-aminohexanenitrile, featuring a primary amine (-NH₂) and a nitrile (-C≡N) group, presents a classic challenge and opportunity in synthetic chemistry: chemoselectivity. Achieving selective functionalization of one group while leaving the other intact is crucial for its use as a versatile chemical intermediate. The reactivity of these two functional groups is distinct, allowing for targeted transformations under specific reaction conditions.

Selective Transformation of the Nitrile Group:

The nitrile group is generally robust but can be selectively transformed, most notably through reduction. nih.gov A significant industrial application is the selective hydrogenation of the nitrile in 6-aminocapronitrile (ACN) to yield hexamethylenediamine (HMDA), a critical monomer for the production of nylon-6,6. rsc.org This process typically involves a RANEY® Ni catalyst and requires milder conditions and less hydrogen compared to the traditional route from adiponitrile. rsc.org This transformation highlights the selective reduction of the nitrile in the presence of the primary amine.

Further illustrating this selectivity, studies on the reduction of nitriles in the presence of other sensitive functionalities, such as aromatic nitro groups, have identified effective reagent systems. A mixture of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can cleanly reduce nitriles to primary amines with good yields, demonstrating that the nitrile can be targeted even when other reducible groups are present. calvin.edu

Selective Functionalization of the Amino Group:

The primary amine is typically the more nucleophilic and reactive site under many conditions. It can undergo a variety of selective transformations, such as acylation, alkylation, and sulfonylation, while leaving the nitrile group untouched. The nitrile group's relative inertness to many reagents used for amine modification makes this selectivity straightforward. nih.gov For instance, N-acylation can be readily achieved using standard acylating agents like acid chlorides or anhydrides in the presence of a base. The resulting N-acyl-6-aminohexanenitrile is a valuable intermediate where the nitrile group remains available for subsequent transformations, such as reduction or hydrolysis. researchgate.net This dual reactivity, where the amine is first functionalized and the nitrile is transformed later, is a cornerstone of the synthetic utility of α-amino nitriles and applies equally to ε-amino nitriles like 6-aminohexanenitrile. researchgate.net

The choice of reagents, catalysts, and reaction conditions is paramount in dictating the outcome of reactions involving 6-aminohexanenitrile, enabling chemists to selectively harness the reactivity of either the amine or the nitrile functional group.

| Targeted Functional Group | Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrile (-C≡N) | Hydrogenation / Reduction | H₂, RANEY® Ni catalyst | Hexamethylenediamine | rsc.org |

| Nitrile (-C≡N) | Selective Reduction | Sodium borohydride (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂) | Corresponding primary diamine | calvin.edu |

| Amine (-NH₂) | N-Acylation | Acid chloride or anhydride, base | N-Acyl-6-aminohexanenitrile | researchgate.net |

| Amine (-NH₂) | Polycondensation | Heat, pressure (with diacids or their salts) | Polyamide | researchgate.netnih.gov |

Mechanistic Investigations and Computational Chemical Studies

Reaction Mechanism Elucidation in Catalytic Hydrogenation

The pathway from a nitrile to a primary amine is not a single-step event but involves a series of transformations on the catalyst surface. Elucidating this pathway requires identifying key intermediates and understanding the kinetics that govern their formation and consumption.

The catalytic hydrogenation of nitriles to primary amines proceeds through a highly reactive transient imine intermediate. nih.gov In the context of producing 6-aminohexanenitrile (B1265705) and its subsequent product, hexamethylenediamine (B150038) (HMD), from adiponitrile (B1665535) (ADN), this imine intermediate is a critical species. nih.gov Its formation is a key step in the reaction sequence.

Research has shown that the catalyst's properties play a vital role in managing the fate of this imine intermediate. For instance, a highly dispersed Nickel-on-Silica (Ni/SiO₂) catalyst has been found to effectively suppress these condensation reactions. nih.gov The high dispersion of nickel sites is believed to promote the rapid hydrogenation of the adsorbed imine to the primary amine before it can desorb or react with other amine molecules present in the reaction mixture. nih.gov This highlights the importance of catalyst design in controlling the reaction pathway by influencing the lifecycle of transient intermediates. The deactivation of catalysts like Raney Ni has been attributed to the formation of oligomeric secondary amines on the catalyst surface, a direct consequence of these intermediate reactions. researchgate.net

Kinetic modeling provides a quantitative framework for understanding and predicting the rates of the various reactions occurring during hydrogenation. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism is a widely used mathematical approach for modeling such heterogeneous catalytic systems. conicet.gov.ar This model accounts for the adsorption of reactants (hydrogen and the nitrile) onto the catalyst surface, the surface reaction itself, and the desorption of products.

Step 1 (Partial Hydrogenation): Adiponitrile (ADN) → 6-Aminocapronitrile (ACN)

Step 2 (Full Hydrogenation): 6-Aminocapronitrile (ACN) → Hexamethylenediamine (HMD)

Step 3 (Direct Full Hydrogenation): Adiponitrile (ADN) → Hexamethylenediamine (HMD)

Side Reactions: Condensation of imine intermediates with ACN or HMD to form secondary amines. nih.govmdpi.com

Kinetic models aim to determine the rate constants for each of these steps. The relative rates determine the selectivity of the process. For instance, to maximize the yield of 6-aminocapronitrile, the rate of Step 1 must be significantly higher than the rates of Step 2 and the side reactions.

Studies have shown that catalyst supports and promoters can drastically alter the reaction pathway. For example, acidic sites on a catalyst support can catalyze the condensation reactions, thereby decreasing the selectivity towards primary amines. nih.gov Conversely, the addition of basic promoters like potassium oxide (K₂O) can increase the basicity of the catalyst surface. mdpi.com This increased basicity is thought to favor the desorption of basic products like ACN, preventing their further hydrogenation to HMD and inhibiting catalyst deactivation. mdpi.com

Interactive Table 1: Catalyst Performance in Adiponitrile (ADN) Hydrogenation mdpi.commdpi.com

| Catalyst | Promoter(s) | ADN Conversion (%) | Primary Amine Selectivity (%) | Key Finding |

| NiCR/SiO₂ | None | - | 54 | Lower selectivity compared to highly dispersed catalyst. |

| NiDR/SiO₂ | None | - | 79 | Higher Ni dispersion improves primary amine selectivity. |

| NiDR/SiO₂ | NaOH | - | 94 | Basic additive significantly suppresses side reactions. nih.gov |

| Ni/Al₂O₃ (NA) | None | 52.3 (after 6h) | - | Showed drastic deactivation over time. |

| Ni/K₂O-Al₂O₃ (NKA) | K₂O | 86.1 (after 10h) | - | K₂O improved stability and ACN selectivity. |

| Ni/La₂O₃-K₂O-Al₂O₃ (NKLA) | K₂O, La₂O₃ | 93.1 (after 10h) | - | La₂O₃ further improved catalyst stability. |

Theoretical Chemistry and Molecular Modeling

While experimental studies provide macroscopic data on reaction rates and selectivity, theoretical and computational methods offer a window into the molecular-level events that govern the catalytic process. These tools are indispensable for understanding reaction energetics and the intricate dance between the catalyst and the substrate.

Density Functional Theory (DFT) has become a powerful tool in computational catalysis for investigating the electronic structure of reactants, products, and transition states. mdpi.com By calculating the electronic energies of these species, DFT can map out the potential energy surface of a reaction, providing critical insights into its feasibility and mechanism.

For the hydrogenation of 6-aminohexanenitrile, DFT calculations can be used to:

Determine Adsorption Energies: Calculate the binding energy of the nitrile group and the amino group to different sites on the catalyst surface (e.g., terraces, steps, defects). This helps identify the most stable adsorption configurations.

Map Reaction Pathways: Model the stepwise addition of hydrogen atoms to the nitrile's carbon-nitrogen triple bond, calculating the energy of intermediates (like the imine) and the energy barriers for each step (transition states). The pathway with the lowest energy barrier is the most likely to occur.

Analyze Electronic Effects: Understand how the electronic properties of the catalyst (e.g., the d-band center of a transition metal) influence the bond activation of the nitrile and the stability of intermediates. mdpi.com

For example, a DFT study on a different molecular system demonstrated the calculation of Gibbs free energy (ΔG), enthalpy (ΔH), and interaction energy (ΔE) for the adsorption of a molecule onto a surface, yielding values that indicate the stability of the complex. researchgate.net Similar calculations for 6-aminohexanenitrile on a nickel surface could quantify the strength of the interaction and predict the most favorable reaction coordinates.

Understanding the interaction between the catalyst and the substrate is fundamental to explaining catalytic activity and selectivity. mdpi.com Computational models are used to simulate these interactions at an atomic level.

The interaction begins with the chemisorption of the reactant molecule onto the catalyst surface. For 6-aminohexanenitrile, both the nitrile (-C≡N) group and the amino (-NH₂) group can interact with the catalyst. The geometry of this adsorption is critical. For instance, the nitrile group might adsorb in a "side-on" or "end-on" fashion, and the preferred mode will influence how it is hydrogenated.

Computational methods, including both quantum mechanics (like DFT) and molecular mechanics (QM/MM), are employed to model these interactions. rsc.org These approaches can:

Model Conformational States: Substrate molecules are not rigid. Computational methods can explore different conformations of 6-aminohexanenitrile on the catalyst surface to find the most energetically favorable binding poses. nih.govnih.gov

Simulate Active Site Environments: Models can simulate how the local environment of the active site, including the presence of promoters or the structure of the support material, affects substrate binding and reactivity.

Predict Selectivity: By comparing the binding energies and reaction barriers for different possible reactions (e.g., hydrogenation vs. condensation), computational models can help predict the selectivity of a given catalyst. The electronic structure of the catalyst's active sites is a key determinant in chemisorption and catalytic activity. mdpi.com

These computational insights are invaluable for the rational design of new catalysts. By understanding the principles of catalyst-substrate interaction, scientists can theoretically screen new materials and promoters to identify candidates with higher activity and selectivity for the production of 6-aminohexanenitrile. mdpi.com

Advanced Analytical Research Techniques for 6 Aminohexanenitrile Hydrochloride

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 6-aminohexanenitrile (B1265705) hydrochloride. uobasrah.edu.iqupi.edu By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can deduce the precise arrangement of atoms within the molecule. uobasrah.edu.iqupi.edu

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-aminohexanenitrile hydrochloride, specific chemical shifts and coupling patterns in the ¹H NMR spectrum would correspond to the protons on the aliphatic chain and the amino group.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. researchgate.net The chemical shift of each carbon signal is indicative of its bonding environment (e.g., whether it is part of a methylene (B1212753) group, a carbon adjacent to the amino group, or the nitrile carbon). The simplicity of ¹³C NMR spectra, often with less signal overlap than ¹H NMR, makes it a powerful tool for confirming the carbon backbone of the molecule. researchgate.net

Interactive Table: Representative NMR Data for Aliphatic Nitriles and Amines. Note: This table provides illustrative chemical shift ranges for functional groups similar to those in 6-aminohexanenitrile hydrochloride. Actual values for the target compound may vary based on solvent and experimental conditions.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂-CN | 2.3 - 2.7 | 115 - 125 (nitrile carbon) |

| 15 - 25 (adjacent CH₂) | ||

| CH₂-NH₂ | 2.5 - 3.0 | 35 - 50 |

| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a critical technique for unequivocally confirming the molecular formula of 6-aminohexanenitrile hydrochloride. nih.goviosrjournals.org HRMS provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.gov

ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This precise mass is then compared to the theoretical exact mass calculated for the proposed chemical formula (C₆H₁₃N₂Cl). A close match between the measured and theoretical mass provides strong evidence for the correct molecular formula.

For instance, in the analysis of related compounds, HRMS (ESI) has been used to confirm the formation of products by identifying their exact mass. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation and Quantification in Research Contexts

Chromatographic techniques are vital for separating 6-aminohexanenitrile hydrochloride from starting materials, byproducts, and other impurities, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for monitoring the progress of chemical reactions that produce 6-aminohexanenitrile hydrochloride and for assessing the purity of the final product. researchgate.netsielc.com By separating the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, HPLC can provide quantitative information about the composition of a sample. sielc.comresearchgate.net

In a typical application, a small aliquot of a reaction mixture can be injected into an HPLC system at various time points. The resulting chromatograms would show peaks corresponding to the starting materials, intermediates, the desired 6-aminohexanenitrile hydrochloride product, and any byproducts. By monitoring the decrease in the peak areas of the reactants and the increase in the peak area of the product, researchers can determine the reaction's kinetics and endpoint.

Furthermore, HPLC is extensively used to determine the purity of the isolated 6-aminohexanenitrile hydrochloride. A single, sharp peak at the expected retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment.

Interactive Table: Typical HPLC Parameters for the Analysis of Amino Compounds. Note: These are general parameters and would require optimization for the specific analysis of 6-aminohexanenitrile hydrochloride.

| Parameter | Typical Setting |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., formic acid or ammonium (B1175870) formate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 200-210 nm for non-aromatic amines) or Mass Spectrometry (LC-MS) |

| Column Temperature | 25 - 40 °C |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Deconvolution of Polymeric Matrices

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized analytical technique used for the characterization of polymers and other non-volatile materials. d-nb.infomdpi.com This method involves the thermal decomposition of a sample at a high temperature in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC/MS. biochromato.comresearchgate.net

In the context of 6-aminohexanenitrile, Py-GC/MS would be particularly useful for analyzing polymers that have been synthesized using this compound or its derivatives. For example, if 6-aminohexanenitrile were incorporated into a polyamide or other polymer structure, Py-GC/MS could be used to break down the polymer chain and identify the characteristic fragments derived from the 6-aminohexanenitrile monomer unit. biochromato.com

The resulting pyrogram (a chromatogram of the pyrolysis products) would contain peaks corresponding to specific degradation products. researchgate.net By identifying these products using the mass spectrometer, researchers can deduce the original structure of the polymer and confirm the presence of the 6-aminohexanenitrile moiety within the polymeric matrix. This technique is invaluable for understanding the composition and thermal degradation pathways of complex polymeric materials. d-nb.infobiochromato.com

Prospective Research Directions and Associated Challenges

Development of Next-Generation Catalytic Systems with Enhanced Performance

The selective hydrogenation of dinitriles, such as adiponitrile (B1665535), to produce 6-aminohexanenitrile (B1265705) is a critical industrial process. Traditional catalysts, often based on Raney nickel or cobalt, have been the workhorses of this transformation. However, the quest for higher selectivity, improved efficiency, and milder reaction conditions has spurred the development of next-generation catalytic systems.

Recent research has focused on novel catalyst supports and promoters. For instance, supported nickel catalysts on materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) have shown promise. The performance of these catalysts can be significantly enhanced by the addition of promoters such as potassium oxide (K2O) and lanthana (La2O3). mdpi.com These promoters can modify the catalyst's surface properties, leading to higher activity and selectivity towards the desired 6-aminohexanenitrile. mdpi.com A study on Ni/α-Al2O3 catalysts demonstrated that doping with K2O and La2O3 improved catalyst stability and increased the selectivity for 6-aminocapronitrile (an alternative name for 6-aminohexanenitrile). mdpi.com

Furthermore, innovative materials are being explored as catalysts. Iron pincer complexes have emerged as highly active and selective catalysts for the hydrogenation of various nitriles, including the industrially relevant adiponitrile, under relatively mild conditions. rsc.org Another cutting-edge approach involves the use of phase-controlled cobalt nanoparticles. Research has shown that the crystal phase of cobalt nanoparticles significantly influences their catalytic performance in nitrile hydrogenation, with hexagonal close-packed (hcp) cobalt nanoparticles exhibiting higher catalytic activity than face-centered cubic (fcc) nanoparticles for the selective production of primary amines without the need for ammonia (B1221849) addition. acs.orgnih.gov

The development of bimetallic catalysts, such as palladium-platinum random alloy nanoparticles, also represents a significant step forward. These catalysts have demonstrated the ability to selectively hydrogenate nitriles under ambient conditions, a feat that is challenging with traditional systems. rsc.orgrsc.org

| Catalyst System | Key Features | Performance Enhancement |

| Ni/α-Al2O3 with K2O and La2O3 promoters | Enhanced surface basicity and nickel dispersion. | Improved catalyst stability and higher selectivity to 6-aminohexanenitrile. mdpi.com |

| Iron Pincer Complexes | Well-defined active sites. | High catalytic activity and selectivity under mild conditions for various nitriles. rsc.org |

| Phase-Controlled Cobalt Nanoparticles (hcp) | Specific crystal structure. | High catalytic performance and selectivity for primary amines without ammonia. acs.orgnih.gov |

| Palladium-Platinum Random Alloy Nanoparticles | Bimetallic synergistic effects. | Selective hydrogenation of nitriles under ambient temperature and pressure. rsc.orgrsc.org |

| Supported Ni/SiO2 | High dispersion of Ni particles. | Improved hydrogenation activity and selectivity to primary amines. nih.gov |

Exploration of Novel Chemical Transformations and Applications in Emerging Fields

Beyond its established role as a precursor to nylon-6,6 via hexamethylenediamine (B150038), 6-aminohexanenitrile hydrochloride is a versatile building block for a variety of novel chemical transformations. Its bifunctional nature, possessing both an amino and a nitrile group, allows for a wide range of reactions to synthesize valuable and complex molecules.

Researchers are exploring the use of 6-aminohexanenitrile in the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions, while the nitrile group can be transformed into other functional groups, such as amides or carboxylic acids, opening up pathways to new molecular architectures. For instance, aminonitriles are key intermediates in the synthesis of substituted xanthine (B1682287) derivatives, which are important bioactive molecules. frontiersin.org The condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids, a process where an aminonitrile derivative could conceptually be employed, leads to precursors for these xanthines. frontiersin.org

Furthermore, the chemistry of aminonitriles is being applied to the synthesis of natural products and other biologically active compounds. The unique reactivity of the aminonitrile moiety can be harnessed to create complex stereocenters and functional group arrays found in nature. The synthesis of N6 derivatives of 8-azapurine, which have shown potential as antiplatelet agents, involves reactions of aminopyrimidine precursors, highlighting the potential for 6-aminohexanenitrile to be a starting point for medicinal chemistry exploration. nih.gov

| Transformation Type | Reagents/Conditions | Potential Products/Applications |

| Cyclization Reactions | Various coupling agents and reaction conditions. | Heterocyclic compounds, potentially with pharmaceutical applications. |

| Condensation Reactions | Carboxylic acids, aldehydes. | Precursors for bioactive molecules like substituted xanthines. frontiersin.org |

| Derivatization of the Amino Group | Nucleophilic substitution, diazotization, amination. | Novel derivatives with potential applications in materials science and medicine. nih.gov |

| Hydrolysis of the Nitrile Group | Acid or base catalysis. | Amino acids and their derivatives. |

Integration into Circular Economy Principles and Sustainable Chemical Manufacturing

The chemical industry is undergoing a paradigm shift towards a more sustainable and circular model, and 6-aminohexanenitrile hydrochloride is poised to play a significant role in this transition. The production of nylon, a major end-use for this compound, is a key area of focus for implementing circular economy principles.

A significant driver for this is the development of processes to produce 6-aminohexanenitrile from renewable feedstocks. This moves away from the traditional reliance on fossil fuels and reduces the carbon footprint of the entire value chain. Furthermore, the development of closed-loop recycling for polymers like nylon allows for the recovery of monomers, such as those derived from 6-aminohexanenitrile, which can then be repolymerized to produce new materials. This "chemical recycling" is a cornerstone of a circular economy for plastics. umons.ac.be

Moreover, techno-economic analyses are being conducted to assess the viability of sustainable production routes for chemicals like 6-aminohexanenitrile. fapesp.brresearchgate.netresearchgate.netchemrxiv.orgfapesp.br These studies are essential for guiding research and development efforts and for ensuring that sustainable technologies are economically competitive.

Challenges in Industrial Scale-Up and Process Optimization

Despite the promising research directions, the industrial-scale production of 6-aminohexanenitrile hydrochloride faces several challenges that require careful consideration and innovative solutions. The selective hydrogenation of adiponitrile is a complex process with the potential for numerous side reactions, leading to the formation of undesired byproducts.

One of the primary challenges is controlling the selectivity of the hydrogenation process to maximize the yield of 6-aminohexanenitrile while minimizing the formation of hexamethylenediamine (the fully hydrogenated product) and other impurities. This requires precise control over reaction parameters such as temperature, pressure, and catalyst loading. bme.hu

Catalyst deactivation is another significant hurdle in industrial settings. The catalysts used in nitrile hydrogenation can lose their activity over time due to coking, poisoning by impurities in the feedstock, or sintering of the metal particles. bme.hu Developing robust and regenerable catalysts is therefore a key area of research.

The separation and purification of 6-aminohexanenitrile hydrochloride from the reaction mixture also present challenges. The presence of multiple components with similar physical properties can make purification energy-intensive and costly.

Furthermore, the transition from batch to continuous flow processes, while often more efficient for large-scale production, requires significant process optimization. researchgate.net Ensuring consistent product quality and process stability in a continuous reactor is a complex engineering challenge. The economic feasibility of new, more sustainable processes must also be carefully evaluated to ensure they can compete with established technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.